2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

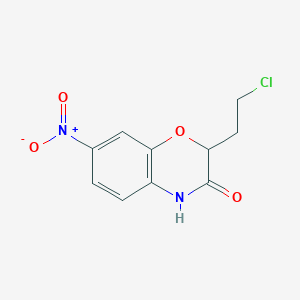

2-(2-Chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic benzoxazinone derivative characterized by a nitro group at position 7 and a 2-chloroethyl substituent at position 2 of the benzoxazine core. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, often explored for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The nitro and chloroethyl groups in this compound likely enhance its reactivity and biological interactions, positioning it as a candidate for targeted therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4/c11-4-3-8-10(14)12-7-2-1-6(13(15)16)5-9(7)17-8/h1-2,5,8H,3-4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNADNVQCJBOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(C(=O)N2)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chlorination: The chloroethyl group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

Cyclization: The formation of the benzoxazine ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired ring structure is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the final product. These processes are typically optimized for efficiency and yield, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzoxazinone Derivatives

The biological activity of benzoxazinones is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Nitro Group Impact : The 7-nitro substitution in the target compound may enhance DNA interaction via electron-withdrawing effects, a feature absent in methyl or chloro-substituted analogs like BONC-013 or 8-chloro derivatives .

- Natural vs. Synthetic: DIMBOA, a natural benzoxazinone, lacks synthetic modifications like nitro or chloroethyl groups, resulting in weaker topoisomerase inhibition compared to synthetic derivatives .

Enzyme Inhibition

- Topoisomerase I Inhibition: Benzoxazinones with electron-deficient substituents (e.g., nitro, chloro) exhibit strong catalytic inhibition. For example, BONC-013 shows IC₅₀ = 8.2 µM, while the target compound’s nitro group may further stabilize enzyme-DNA adducts .

- Antimicrobial Activity : Compounds with chloroethyl groups (e.g., 4a, 5a in ) demonstrate Gram-positive antibacterial activity, suggesting the target compound could share similar properties .

Anticancer Potential

- Benzoxazinones with nitro groups (e.g., 7-nitro derivatives) show promise in cancer cell cytotoxicity, likely due to ROS generation or DNA damage .

Biological Activity

2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic compound belonging to the class of benzoxazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mutagenicity, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by a benzoxazine core with a chloroethyl and nitro substituent. This structural configuration is essential for its biological activity.

1. Mutagenicity

Research indicates that compounds similar to this compound exhibit significant mutagenic properties. In particular, it has been classified as a strong mutagen in the Ames test, which assesses the mutagenic potential of chemical compounds using bacterial strains. The presence of the chloroethyl group is often associated with alkylating activity, leading to DNA damage and subsequent mutations .

2. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that this compound can inhibit the incorporation of radioactive precursors into nucleic acids and proteins, demonstrating a dose-dependent cytotoxic effect . The most pronounced effects were observed in DNA synthesis inhibition, suggesting that the compound may interfere with cellular replication processes.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has shown effectiveness in reducing cell viability in glioma cell lines and other cancer types. The mechanism appears to be linked to its ability to induce apoptosis and inhibit tumor growth through DNA damage pathways .

Case Study 1: In Vitro Analysis

A study conducted on human glioma cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation compared to untreated controls. The IC50 values ranged between 10 µM and 50 µM depending on the specific cell line used.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG | 25 | Induction of apoptosis |

| A172 | 15 | Inhibition of DNA synthesis |

| T98G | 30 | Cell cycle arrest |

Case Study 2: Animal Model Studies

In vivo studies using murine models have illustrated that administration of this compound leads to significant tumor regression in xenograft models of human cancers. The results indicate that the compound's efficacy may be enhanced when combined with existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one?

- The synthesis of benzoxazinone derivatives typically involves cyclization reactions or modifications of pre-existing benzoxazine scaffolds. For example, Mannich reactions have been employed to construct the 1,4-benzoxazine core, followed by functionalization with chloroethyl and nitro groups via nucleophilic substitution or nitration under controlled conditions . Building blocks such as 3,4-dihydro-2H-1,4-benzoxazin-3-one (from commercial catalogs) can serve as precursors for further derivatization . Key steps include protecting reactive sites during nitration and optimizing solvent systems (e.g., acetic anhydride for nitration) to minimize side reactions.

Q. How can researchers assess the purity and structural integrity of this compound?

- Analytical methods include:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays).

- NMR : Confirm substituent positions (e.g., nitro at C7, chloroethyl at C2) via - and -NMR, comparing chemical shifts to related benzoxazinones .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns to rule out degradation products.

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its topoisomerase I (Topo I) inhibitory activity?

- Relaxation Assay : Incubate supercoiled plasmid DNA with human Topo I and varying compound concentrations. Resolve reaction products via agarose gel electrophoresis; inhibition is indicated by reduced relaxation of supercoiled DNA .

- Electrophoretic Mobility Shift Assay (EMSA) : Assess DNA intercalation potential by observing shifts in DNA mobility when bound to the compound .

- T4 DNA Ligase-Based Assay : Differentiate catalytic inhibition from Topo I poisoning by evaluating DNA religation efficiency in the presence of the compound .

Q. How do the chloroethyl and nitro substituents influence its pharmacokinetic properties and target binding?

- Chloroethyl Group : Enhances electrophilicity, potentially forming covalent adducts with Topo I’s active site (e.g., nucleophilic cysteine residues). This group may improve membrane permeability due to moderate lipophilicity .

- Nitro Group (at C7) : Electron-withdrawing effects stabilize the benzoxazinone ring and may enhance DNA intercalation. However, nitro groups can induce metabolic instability (e.g., reduction to amino derivatives in vivo), necessitating stability studies in microsomal assays .

- SAR Insights : Comparative studies with analogs (e.g., 7-fluoro or 7-chloro derivatives) suggest that electron-withdrawing substituents at C7 correlate with stronger Topo I inhibition .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

- Metabolic Stability Testing : Use hepatic microsomes or hepatocyte models to identify rapid degradation pathways (e.g., nitro reduction).

- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to determine if poor membrane penetration explains low efficacy .

- Off-Target Screening : Employ kinase or protease panels to rule out non-specific interactions.

Methodological Considerations

Q. What precautions are critical for handling this compound in experimental workflows?

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chloroethyl group .

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation risks .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., sodium dithionite) before disposal to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.